molecular formula C12H15BrN6OS B1396277 2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-50-0

2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1396277
CAS RN: 1306738-50-0
M. Wt: 371.26 g/mol
InChI Key: TYJHKYORIDJTFH-UHFFFAOYSA-N
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Description

“2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound with the molecular formula C22H25BrN6O4S . It has an average mass of 549.441 Da and a monoisotopic mass of 548.084106 Da .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves the use of amines, sodium nitrite, and LiAlH4 to produce hydrazines . A hydrazone derivative of 4-bromophenylacetic acid, similar to the compound , is made by refluxing the methyl ester with hydrazine .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The compound, being a 1,2,4-triazole derivative, is part of a class of compounds that have shown promising inhibitory activities against various cancer cell lines .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 135.2±0.5 cm3, and a polar surface area of 137 Å2 . It has 10 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : This study focused on synthesizing new 1,2,4-triazoles, Mannich and Schiff base derivatives, and evaluating their antimicrobial activities. The antimicrobial activity study revealed that most of the compounds showed good or moderate activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Pharmacological Properties

  • Cyclization of Thiosemicarbazides : This research investigated the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with various chemicals, leading to the formation of new thiosemicarbazides and their derivatives. The pharmacological properties, particularly the effect on the central nervous system in mice, were also studied (Maliszewska-Guz et al., 2005).

Cancer Research

  • Effect on Cancer Cell Migration and Growth : A study on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated their cytotoxicity against various human cancer cell lines. Some compounds were identified as active in 3D cell cultures and showed potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Antioxidant and Antimicrobial Activities

  • Bioactive Compounds Synthesis : This research synthesized key compounds and tested them for antioxidant and antimicrobial activities. The thiosemicarbazide derivatives showed high activity in antioxidant tests and also exhibited antibacterial properties (Ünver et al., 2014).

Enzyme Inhibition

  • Investigation of Lipase and α-Glucosidase Inhibition : A study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were screened for their lipase and α-glucosidase inhibition properties, showing significant activity in some cases (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN6OS/c1-19-10(6-15-9-4-2-8(13)3-5-9)17-18-12(19)21-7-11(20)16-14/h2-5,15H,6-7,14H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJHKYORIDJTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 3
2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 4
2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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